N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide
Description
N1-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide is a heterocyclic compound featuring a thiazolo-triazole core fused with a triazole ring and substituted with a 4-chlorophenyl group. The molecule also contains an oxalamide linker bridging a p-tolyl (para-methylphenyl) moiety. Its synthesis likely involves multi-step reactions, including cyclization of thiazole-triazole hybrids and subsequent amidation steps to attach the oxalamide group .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-13-2-8-16(9-3-13)24-20(29)19(28)23-11-10-17-12-30-21-25-18(26-27(17)21)14-4-6-15(22)7-5-14/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTKWPCWIMUXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multiple steps, starting with the preparation of the thiazole and triazole intermediates. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone and phenacyl bromides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant anticancer properties. For instance, thiazolidin-4-one derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms . In a notable study, compounds similar to N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide were assessed for their cytotoxic effects against different cancer cell lines. The results demonstrated potent anti-proliferative activity against lung carcinoma cells .
Materials Science Applications
The unique structure of this compound also makes it a candidate for materials science applications. Its heterocyclic nature allows for the development of novel materials with specific properties such as enhanced thermal stability or electrical conductivity .
Synthesis and Characterization
The synthesis of this compound typically involves several steps that include cyclization reactions under controlled conditions. Various synthetic strategies have been employed to optimize yields and purity . For example:
- Cyclization Reaction : The cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions leads to the formation of the desired thiazole and triazole intermediates.
Study 1: Anticancer Evaluation
In a detailed evaluation published in recent literature, a series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and tested for their anticancer activity. Among these, compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .
Study 2: Materials Development
Another study focused on the application of this compound in developing new materials with specific electronic properties. The incorporation of thiazole and triazole moieties into polymer matrices was shown to enhance conductivity and thermal stability significantly .
Mechanism of Action
The mechanism of action of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets. The thiazole and triazole rings can interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with other triazole- and thiazole-containing derivatives. For example, (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (described in ) also incorporates a triazole ring substituted with chlorophenyl groups. However, the target compound differs in its fused thiazolo-triazole system and the presence of an oxalamide linker, which may enhance hydrogen-bonding interactions and solubility compared to simpler triazole-thiones .
Hydrogen-Bonding and Crystallinity
highlights that triazole-thione derivatives form hydrogen-bonded networks (e.g., N—H···O/S interactions), leading to stable crystalline structures. A comparison of hydrogen-bond geometries is summarized below:
*Estimated based on analogous oxalamide structures.
Research Findings and Limitations
- Crystallographic Data : provides detailed crystal parameters (space group P1, R factor: 0.057), but analogous data for the target compound are lacking.
- Biological Studies: No peer-reviewed studies specifically address the target compound’s activity, necessitating extrapolation from structural analogues.
- Thermodynamic Stability: The oxalamide linker may improve thermal stability compared to thiocarbonohydrazide derivatives, but experimental thermogravimetric analysis (TGA) is required for validation.
Biological Activity
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and various biological effects, providing a comprehensive overview based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 457.9 g/mol. The compound features a thiazolo-triazole core, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 894038-12-1 |
| Molecular Formula | |
| Molecular Weight | 457.9 g/mol |
Antifungal Activity
Research has highlighted the potential of triazole derivatives in antifungal applications. The presence of the 1,2,4-triazole moiety in this compound suggests it may exhibit significant antifungal properties. Triazoles are known to interfere with fungal cell membrane synthesis by inhibiting lanosterol demethylase, a crucial enzyme in ergosterol biosynthesis .
In studies involving various triazole compounds, derivatives similar to this compound demonstrated broad-spectrum antifungal activity against species such as Candida and Aspergillus .
Anticancer Potential
The compound's structural features indicate potential anticancer activity. Triazoles have been associated with chemopreventive effects due to their ability to modulate various cellular pathways involved in cancer progression . Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
Antimicrobial Properties
Beyond antifungal activity, the compound may also exhibit antibacterial properties. Triazole derivatives have been reported to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This broad-spectrum antimicrobial potential makes it a candidate for further investigation in medicinal chemistry.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The thiazole and triazole rings contribute to the compound's interaction with biological targets. Modifications at different positions on these rings can enhance or diminish activity:
- Thiazole Ring : Substituents on the thiazole ring influence antifungal potency.
- Triazole Core : Variations in the triazole structure can affect anticancer activity.
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives:
- Antifungal Study : A study evaluating various triazole compounds found that those with halogen substitutions exhibited enhanced antifungal activity against Candida albicans .
- Anticancer Research : In vitro studies indicated that triazole derivatives could inhibit cell proliferation in breast cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Evaluation : Compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus, showcasing their potential as broad-spectrum antimicrobials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
